molecular formula C14H14O4 B14532635 (1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid CAS No. 62333-99-7

(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14532635
CAS No.: 62333-99-7
M. Wt: 246.26 g/mol
InChI Key: AEKYTRVJDDMNQJ-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring fused to a cyclohexene carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which (1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, influencing various biochemical pathways. The cyclohexene carboxylic acid moiety may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring.

    (1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the benzodioxole ring and the cyclohexene carboxylic acid moiety. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62333-99-7

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(1R,2R)-2-(1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H14O4/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1,3,5-7,10-11H,2,4,8H2,(H,15,16)/t10-,11+/m0/s1

InChI Key

AEKYTRVJDDMNQJ-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C=C1)C2=CC3=C(C=C2)OCO3)C(=O)O

Canonical SMILES

C1CC(C(C=C1)C2=CC3=C(C=C2)OCO3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.